

Molecular formula and weight of Morpholine-4-carbodithioic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine-4-carbodithioic acid*

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An In-depth Technical Guide to Morpholine-4-carbodithioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Morpholine-4-carbodithioic acid**, a key organosulfur compound. It details its chemical properties, synthesis, and spectroscopic characterization, along with its applications in various scientific and industrial fields.

Core Chemical Data

Morpholine-4-carbodithioic acid, with the molecular formula $C_5H_9NOS_2$, is a dithiocarbamic acid derived from the secondary amine morpholine. Its structure incorporates a morpholine ring attached to a carbodithioic acid group.

Property	Data
Molecular Formula	C5H9NOS2
Molecular Weight	163.26 g/mol
¹ H NMR Chemical Shifts (ppm)	~3.77 (t, 4H, -N-CH ₂ -), ~4.36 (t, 4H, -O-CH ₂ -)
¹³ C NMR Chemical Shifts (ppm)	~51.40 (-N-CH ₂ -), ~66.13 (-O-CH ₂ -), ~208.36 (CS ₂)
Key IR Absorptions (cm ⁻¹)	~1414 (C-N stretch), ~992-1007 (C-S stretch)

Note: NMR and IR data are based on the morpholine dithiocarbamate anion, which is structurally analogous to the free acid.[\[1\]](#)

Synthesis and Experimental Protocols

The synthesis of **Morpholine-4-carbodithioic acid** is typically achieved through a two-step process. The first step involves the formation of a dithiocarbamate salt by reacting morpholine with carbon disulfide in the presence of a base. This is followed by acidification to yield the free dithiocarbamic acid. Dithiocarbamic acids themselves are often unstable, so they are frequently generated in situ or used as their more stable salt forms.

Experimental Protocol: Synthesis of Morpholinium Morpholine-4-carbodithioate

This protocol outlines the synthesis of the morpholinium salt of **Morpholine-4-carbodithioic acid**, a stable precursor to the free acid.[\[2\]](#)

Materials:

- Morpholine (0.2 mol)
- Carbon disulfide (CS₂) (0.1 mol)
- Ethanol-water solution (1:1 v/v, 30 ml)
- Ice bath

Procedure:

- A solution of morpholine (0.2 mol) in 30 ml of a 1:1 (v/v) ethanol-water mixture is prepared in a flask and cooled in an ice bath.
- Carbon disulfide (0.1 mol) is added dropwise to the cold, stirred morpholine solution.
- The resulting solid precipitate, morpholinium morpholine-4-carbodithioate, is collected.
- The crude product can be recrystallized from a 1:1 (v/v) ethanol-water mixture.
- The purified solid is dried in a vacuum oven at 323 K for 8 hours.

Conversion to Morpholine-4-carbodithioic Acid

Dithiocarbamate salts can be converted to their corresponding dithiocarbamic acids by careful acidification.^[3]

Procedure:

- The synthesized morpholinium morpholine-4-carbodithioate is dissolved in a minimal amount of cold water.
- The solution is cooled in an ice bath.
- A dilute, cold acid (e.g., HCl) is added dropwise with vigorous stirring until the solution becomes acidic.
- The precipitated **Morpholine-4-carbodithioic acid** is quickly filtered, washed with cold water, and dried under vacuum.

Note: Dithiocarbamic acids can be unstable and decompose, particularly when heated or in aqueous solutions.^[3] The decomposition is often accelerated by acids.^[3]

Spectroscopic Characterization

The structural elucidation of **Morpholine-4-carbodithioic acid** and its derivatives is primarily achieved through NMR and IR spectroscopy.

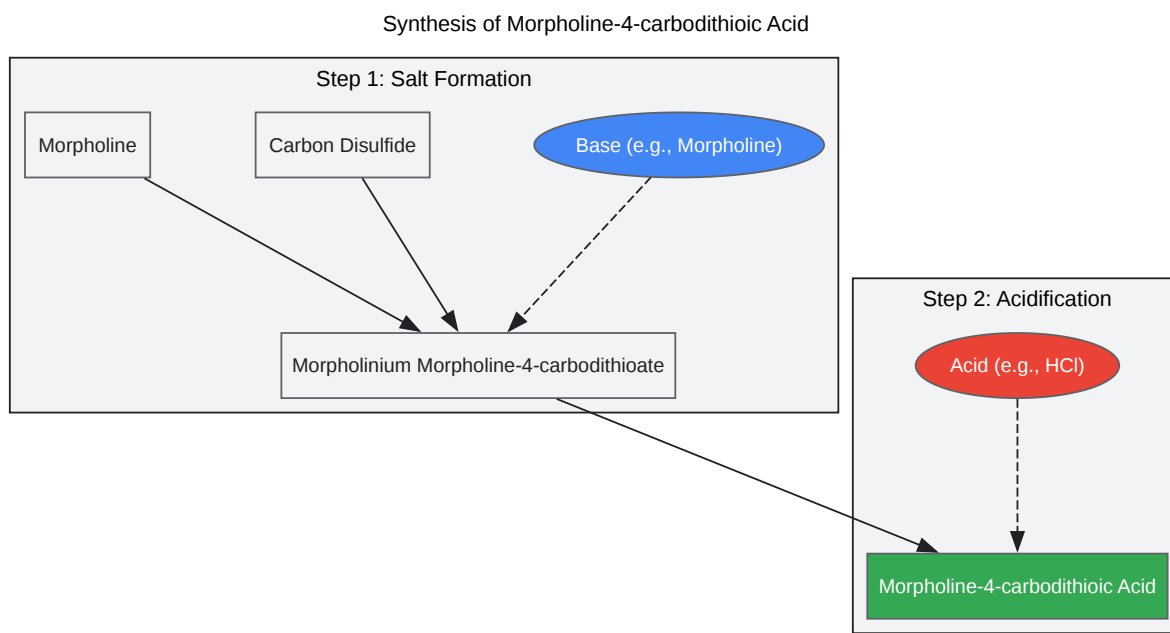
- **^1H NMR Spectroscopy:** The proton NMR spectrum of the morpholine dithiocarbamate ligand shows two characteristic triplets for the methylene protons of the morpholine ring. The protons on the carbons adjacent to the nitrogen atom appear at approximately 3.77 ppm, while the protons on the carbons adjacent to the oxygen atom are shifted downfield to around 4.36 ppm.^[1]
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum of the morpholine dithiocarbamate ligand displays three distinct signals. The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms appear at approximately 51.40 ppm and 66.13 ppm, respectively. The carbon of the dithiocarbamate group (CS_2) is significantly deshielded and appears at around 208.36 ppm.^[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum of morpholine dithiocarbamate exhibits a strong absorption band around 1414 cm^{-1} , which is attributed to the thioureide (C-N) stretching vibration.^[1] The C-S stretching vibration is typically observed in the region of $992\text{-}1007\text{ cm}^{-1}$.^[1]

Applications and Reactivity

Morpholine-4-carbodithioic acid and its salts and esters have a range of applications in both industrial and research settings.

- **Industrial Applications:** Morpholine dithiocarbamate derivatives are utilized in the rubber industry as vulcanization accelerators.^[4]
- **Agriculture:** Certain dithiocarbamates have been investigated for their use as herbicides and fungicides.
- **Medicinal Chemistry:** Metal complexes of morpholine dithiocarbamate have garnered attention for their potential as anticancer and antimicrobial agents.^[1] Studies have indicated that the presence of the morpholine ring can enhance the cytotoxic activity of these compounds.^[1]
- **Organic Synthesis:** Dithiocarbamates are versatile intermediates in organic synthesis. They can be readily *S*-alkylated to form dithiocarbamate esters. Oxidation of dithiocarbamates yields thiuram disulfides.^[5]

Synthesis Workflow



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Caption: Synthesis workflow for **Morpholine-4-carbodithioic acid**.

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- To cite this document: BenchChem. [Molecular formula and weight of Morpholine-4-carbodithioic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218479#molecular-formula-and-weight-of-morpholine-4-carbodithioic-acid]

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